N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.
Substitution: Common reagents include halides and nucleophiles, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-methoxyacetamide: This compound has a similar structure but lacks the oxazole ring, which may result in different chemical and biological properties.
2-chloro-N-(2-methoxyethyl)benzamide: This compound has a similar structure but lacks the oxazole ring and the methyl group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-11(7-17-20-9)14(18)16-8-13(19-2)10-5-3-4-6-12(10)15/h3-7,13H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHQQSKBWLDFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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